![molecular formula C60H84N2O16 B057159 Beloranib hemioxalate CAS No. 529511-79-3](/img/structure/B57159.png)
Beloranib hemioxalate
Übersicht
Beschreibung
Beloranib is a novel, first-in-class injectable small molecule therapy with a unique mechanism of action that reduces hunger while stimulating the use of stored fat as an energy source . It is a potent inhibitor of MetAP2, an enzyme that modulates the activity of key cellular processes that control metabolism .
Synthesis Analysis
Beloranib, also referred to as ZGN-440, has produced consistent and clinically meaningful weight loss in clinical trials of patients with obesity, type 2 diabetes, Prader-Willi syndrome (PWS), and hypothalamic injury-associated obesity . Most MetAP2 inhibitors are structurally related to the natural product fumagillin, a small molecule that covalently binds to His-231 in the catalytic active site of the enzyme .Molecular Structure Analysis
The chemical formula of Beloranib hemioxalate is C60H84N2O16 . The exact mass is 1,088.58 and the molecular weight is 1,089.330 .Chemical Reactions Analysis
Beloranib is a methionine aminopeptidase-2 (MetAP2) inhibitor . Most MetAP2 inhibitors are structurally related to the natural product fumagillin, a small molecule that covalently binds to His-231 in the catalytic active site of the enzyme, rendering it unable to cleave the N-terminal methionine of substrate proteins .Physical And Chemical Properties Analysis
The molecular weight of Beloranib hemioxalate is 1089.3 g/mol . It has a hydrogen bond donor count of 2 .Wissenschaftliche Forschungsanwendungen
METAP2 Inhibitor
Beloranib Hemioxalate is a small molecule drug that acts as a Methionine aminopeptidase 2 (METAP2) inhibitor . METAP2 inhibitors are a novel drug class being investigated for the treatment of type 2 diabetes, obesity, and metabolic disease .
Treatment of Obesity
Beloranib has been used in clinical trials to evaluate its efficacy and safety in individuals with obesity (BMI ≥30 kg/m^2). It has demonstrated consistent and substantial weight loss effects .
Treatment of Type 2 Diabetes
In addition to obesity, Beloranib has also been studied for its potential in treating type 2 diabetes. In a multicentre randomised double-blind placebo-controlled clinical trial, it showed significant glucose-lowering effects .
Treatment of Hypothalamic Injury
Beloranib has been used in a Phase 2a trial to evaluate its efficacy, safety, and pharmacokinetics in obese subjects with hypothalamic injury .
Treatment of Prader-Willi Syndrome
Clinical studies have also explored the use of Beloranib in treating Prader-Willi Syndrome (PWS), a genetic disorder that causes obesity .
Anti-Angiogenesis and Anti-Tumorigenesis
Beloranib, a synthetic fumagillin analog, has shown potent and selective inhibition of MetAP2. Like other fumagillin analogs, continuous incubation with beloranib inhibits endothelial cell proliferation. In xenografted mice, high doses of beloranib suppress angiogenesis and tumorigenesis .
Wirkmechanismus
Target of Action
Beloranib hemioxalate primarily targets the enzyme Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is an enzyme that plays a crucial role in the regulation of the cellular processes that control metabolism .
Mode of Action
Beloranib, an analog of the natural chemical compound fumagillin, acts as an inhibitor of MetAP2 . It was originally designed as an angiogenesis inhibitor for the treatment of cancer . The potential anti-obesity effects of metap2 inhibition became apparent, and the clinical development of beloranib began to focus on these effects .
Pharmacokinetics
A clinical trial evaluated the efficacy, safety, and pharmacokinetics of beloranib in obese subjects with hypothalamic injury . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability.
Safety and Hazards
In a 12-week phase II study, beloranib produced clinically and statistically significant weight loss and corresponding improvements in cardiometabolic risk factors . Beloranib appeared safe, and the 0.6 and 1.2 mg doses were generally well tolerated . The 2.4 mg dose was associated with increased sleep latency and mild to moderate gastrointestinal adverse events over the first month of treatment .
Eigenschaften
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO6.C2H2O4/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5;3-1(4)2(5)6/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3;(H,3,4)(H,5,6)/b14-10+;/t23-,24-,26-,27-,28+,29+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFUDFUBQNPMRQ-FTIILNKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200996 | |
Record name | Beloranib hemioxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71811218 | |
CAS RN |
529511-79-3 | |
Record name | Beloranib hemioxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.